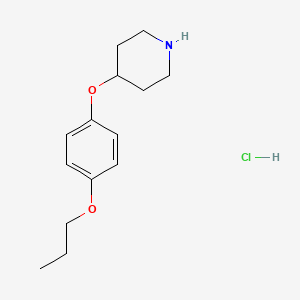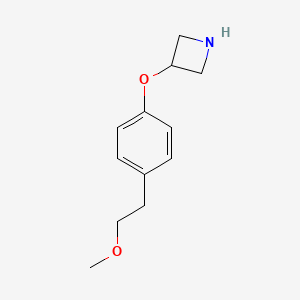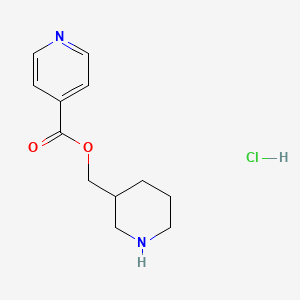
4-(4-Propoxyphenoxy)piperidine hydrochloride
Vue d'ensemble
Description
4-(4-Propoxyphenoxy)piperidine hydrochloride, also known as 4-PPH, is an organic compound that has been used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 325.87 g/mol and a melting point of 166-168 °C. 4-PPH is a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological processes, including appetite, sleep, mood, and memory. 4-PPH is a versatile compound that can be used in a variety of scientific research applications, such as biochemical and physiological studies, drug development, and drug delivery.
Applications De Recherche Scientifique
Activation of Energy Expenditure in Rats
Massicot, Ricquier, Godfroid, and Apfelbaum (1985) explored a compound chemically unrelated to amphetamine, specifically the (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170). This substance, when administered to rats, increased energy expenditure by elevating resting oxygen consumption and reducing body weight gain and food intake. It is suggested that this compound could disrupt oxidative phosphorylation, partially explaining its effect on metabolic rates (Massicot et al., 1985).
Chemical Properties and Reactions
Alkyl-oxygen Heterolysis in Piperidine Derivatives
Casy, Beckett, and Armstrong (1961) conducted a study on acetoxy and propionoxy esters of 1-phenethyl-4-(2′-furyl)-4-piperidinol hydrochlorides. They observed that treatment with hydrogen chloride in an alkanol led to the formation of corresponding 4-alkoxy ethers and elimination products. This research offers insights into the reactions of carbonium ions generated from these esters, providing essential information on the chemical behavior of related piperidine derivatives (Casy et al., 1961).
Structural Analysis and Synthesis
Crystal and Molecular Structure Study
Szafran, Komasa, and Bartoszak-Adamska (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, providing valuable information on its crystal and molecular structure. They used single crystal X-ray diffraction, calculations, and FTIR spectrum analysis to understand the compound's properties better. This study is critical for understanding the physical and chemical characteristics of similar piperidine hydrochloride compounds (Szafran et al., 2007).
Synthesis of Piperidine Derivatives
Research by Rui (2010) on the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride demonstrated a process involving amidation, Friedel-crafts acylation, and hydration. This work is significant for understanding the synthetic pathways and potential applications of piperidine hydrochloride derivatives in scientific research (Rui, 2010).
Propriétés
IUPAC Name |
4-(4-propoxyphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-2-11-16-12-3-5-13(6-4-12)17-14-7-9-15-10-8-14;/h3-6,14-15H,2,7-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRJJFCUPSSWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Propoxyphenoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394683.png)



![3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394689.png)
![3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394693.png)
![3-[3-(Benzyloxy)propyl]pyrrolidine](/img/structure/B1394695.png)



![3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine](/img/structure/B1394702.png)
![3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1394703.png)
![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine](/img/structure/B1394705.png)
![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394706.png)